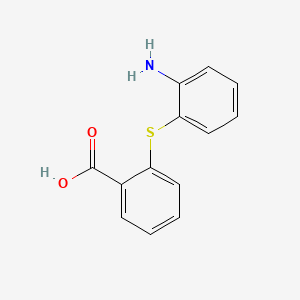

2-((2-Aminophenyl)thio)benzoic acid

Description

Properties

IUPAC Name |

2-(2-aminophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNTUOAOPRWVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449746 | |

| Record name | 2-((2-Aminophenyl)thio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54920-98-8 | |

| Record name | 2-((2-Aminophenyl)thio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54920-98-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2-((2-Aminophenyl)thio)benzoic Acid

Introduction: 2-((2-Aminophenyl)thio)benzoic acid is a pivotal organic compound, recognized primarily as a key intermediate in the synthesis of complex heterocyclic systems.[1] Its molecular architecture, featuring amino, thioether, and carboxylic acid functional groups, provides a versatile platform for a variety of chemical transformations. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the core chemical properties, synthetic methodologies, and reactive potential of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physicochemical characteristics are essential for its proper handling, characterization, and application in a laboratory setting.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2-aminophenyl)sulfanylbenzoic acid[2][3][4] |

| CAS Number | 54920-98-8[1][2][3][5] |

| Molecular Formula | C₁₃H₁₁NO₂S[1][2][3][6][7][8][9] |

| InChI Key | RMNTUOAOPRWVLP-UHFFFAOYSA-N[1][2] |

| Synonyms | 2-(2-Aminophenyl)sulfanylbenzoic Acid; 2-[(2-Aminophenyl)thio] benzoic Acid; 2-Amino-2-carboxydiphenylsulphide[2][6][8][9] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 245.30 g/mol | [1][2][3][6] |

| Monoisotopic Mass | 245.05104977 Da | [1][2] |

| Appearance | Yellow to orange crystal or crystalline powder | |

| Melting Point | 150-157.5 °C | [6] |

| Boiling Point (Predicted) | 413.0 ± 30.0 °C | [6] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 3.41 ± 0.36 | |

| Solubility | Soluble in anhydrous ethanol and DMSO; slightly soluble in chloroform, ether, petroleum ether; almost insoluble in water. |

Spectral Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Mass Spectrometry: This technique confirms the molecular weight and can provide structural insights through fragmentation analysis. The molecular ion peak (M⁺) is expected at an m/z of 245.[1] Key predicted adducts and fragments are detailed in the table below.

Table 3: Predicted Mass Spectrometry Data

| Adduct/Fragment | Description | Predicted m/z | Reference |

| [M]⁺ | Molecular Ion | 245.05051 | [7] |

| [M+H]⁺ | Protonated Molecule | 246.05834 | [1][7] |

| [M+Na]⁺ | Sodium Adduct | 268.04028 | [1][7] |

| [M-H]⁻ | Deprotonated Molecule | 244.04378 | [1][7] |

| [M-CO₂] | Decarboxylation Fragment | 201 | [1] |

Other Spectral Data: Detailed Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data are often available from commercial suppliers upon request.[10]

Synthesis and Reactivity

The synthesis of this compound is well-documented, with its reactivity being governed by its three distinct functional moieties.

Synthetic Pathway

A prominent method for its preparation is a two-step process that begins with a nucleophilic aromatic substitution, often a copper-catalyzed Ullmann condensation, followed by a reduction.[1] The workflow involves synthesizing a nitro-substituted intermediate, which is subsequently reduced to the final amino compound.[1]

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol outlines a representative method for the laboratory synthesis of this compound.

Principle: This procedure follows the two-step synthesis pathway. The first step involves the cleavage of the disulfide bond in 2,2'-dithiosalicylic acid to form a thiolate, which then displaces chloride from 1-chloro-2-nitrobenzene to create the thioether linkage.[1] The second step is the chemical reduction of the nitro group to an amine.

Materials:

-

2,2'-Dithiosalicylic acid

-

1-Chloro-2-nitrobenzene

-

Sodium hydroxide (NaOH) or other suitable base

-

Copper catalyst (e.g., copper(I) oxide)

-

Iron (Fe) powder

-

Hydrochloric acid (HCl) or Ammonium chloride

-

Appropriate solvents (e.g., water, ethanol)

Procedure:

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid (Intermediate)

-

In a reaction vessel, dissolve 2,2'-dithiosalicylic acid and a stoichiometric amount of sodium hydroxide in an aqueous solution to form the thiolate.

-

Add 1-chloro-2-nitrobenzene and a catalytic amount of a copper catalyst.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude intermediate product.

-

Filter the precipitate, wash with water to remove inorganic salts, and dry. Recrystallize from a suitable solvent if necessary.

Step 2: Reduction to this compound

-

Suspend the dried intermediate, 2-((2-nitrophenyl)thio)benzoic acid, in a mixture of water and ethanol.

-

Add iron powder and a small amount of acid (e.g., HCl or ammonium chloride) to initiate the reduction.[1]

-

Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

-

Monitor the disappearance of the starting material. Once the reaction is complete, filter the hot solution to remove the iron and iron oxides.

-

Cool the filtrate. The desired product, this compound, may precipitate upon cooling or after adjusting the pH to its isoelectric point.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Characterization: Confirm the identity and purity of the final product using melting point analysis, mass spectrometry, and NMR spectroscopy.

Chemical Reactivity

The reactivity of the molecule is diverse, allowing for selective transformations at its three primary functional groups.[1]

-

Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization.

-

Thioether Linkage: The sulfur atom is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide or sulfone derivatives.[1]

-

Carboxylic Acid Group: This group can undergo esterification, conversion to an acid chloride, or amide bond formation.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a precursor for more complex molecules with significant biological activity.

-

Synthesis of Heterocycles: It is a well-established starting material for the synthesis of phenothiazines and thioxanthenones.[1] These scaffolds are present in numerous drugs, particularly those targeting the central nervous system. The synthesis often involves an intramolecular cyclization reaction.[1]

-

Antimicrobial Research: Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents, showing efficacy against various bacteria and fungi.[1]

-

Molecular Docking Studies: The structure has been used in theoretical studies to predict binding affinity with biological targets, such as the HIV-1 Nef-associated factor 1, highlighting its potential as a fragment for drug design.[1]

References

- 1. This compound | 54920-98-8 | Benchchem [benchchem.com]

- 2. This compound | C13H11NO2S | CID 10955828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride | C13H12ClNO2S | CID 16202390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. 2-Amino-2-carboxydiphenylsulphide | 54920-98-8 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C13H11NO2S) [pubchemlite.lcsb.uni.lu]

- 8. 2-(2-AMINOPHENYLTHIO)BENZOIC ACID [drugfuture.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 54920-98-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-((2-Aminophenyl)thio)benzoic Acid (CAS: 54920-98-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2-Aminophenyl)thio)benzoic acid (CAS number 54920-98-8), a key chemical intermediate in organic and medicinal chemistry. The document details its physicochemical properties, outlines a common and effective synthesis protocol, and explores its significant applications, particularly as a precursor to bioactive heterocyclic compounds such as phenothiazines. While noted in some contexts for potential biological activity, this guide clarifies that direct evidence for its role as a TRPC4/5 channel inhibitor is not established in current scientific literature; rather, its derivatives hold therapeutic promise. This whitepaper serves as a critical resource for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

This compound is an organic compound notable for its trifunctional nature, incorporating a carboxylic acid, a secondary amine, and a thioether linkage. These features make it a versatile building block in synthetic chemistry.

| Property | Value | Citation(s) |

| CAS Number | 54920-98-8 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₂S | [2] |

| Molecular Weight | 245.30 g/mol | [2] |

| IUPAC Name | This compound (or 2-(2-aminophenyl)sulfanylbenzoic acid) | [2] |

| Synonyms | 2-(2-Aminophenylsulfanyl)benzoic Acid, 2-Amino-2'-carboxydiphenylsulphide, Quetiapine Impurity 55 | [2] |

| Appearance | Yellow to orange crystalline powder | |

| Melting Point | 156-157.5 °C | |

| Solubility | Soluble in anhydrous ethanol and dimethyl sulfoxide (DMSO); slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water. | |

| pKa (Predicted) | 3.41 ± 0.36 |

Synthesis and Manufacturing

The most established route for synthesizing this compound is a two-step process. It begins with a copper-catalyzed Ullmann condensation to form a nitro-substituted intermediate, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid

This step involves the reaction of 2,2'-dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution. The base facilitates the cleavage of the disulfide bond to form a thiolate nucleophile, which then displaces the chloride from the activated aromatic ring.[1]

-

Materials:

-

2,2'-Dithiosalicylic acid

-

1-Chloro-2-nitrobenzene

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

-

Procedure:

-

In a reaction vessel, dissolve 2,2'-dithiosalicylic acid and sodium hydroxide in water.

-

Add 1-chloro-2-nitrobenzene to the solution.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitoring by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.

-

Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2-((2-nitrophenyl)thio)benzoic acid.

-

Step 2: Reduction of 2-((2-Nitrophenyl)thio)benzoic acid

The nitro group of the intermediate is reduced to a primary amine using a reducing agent like iron powder in an acidic medium.

-

Materials:

-

2-((2-Nitrophenyl)thio)benzoic acid

-

Iron (Fe) powder

-

Concentrated Hydrochloric acid (HCl)

-

Methanol

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Suspend 2-((2-nitrophenyl)thio)benzoic acid in a mixture of methanol, DMF, and concentrated HCl.

-

Add powdered iron to the suspension en bloc.

-

Heat the mixture at 60°C with stirring for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the yellow color.

-

After completion, cool the mixture and dilute with water.

-

Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Synthesis Workflow Diagram

Biological Activity and Mechanism of Action

Role as a Synthetic Precursor

The primary and well-documented role of this compound is as a crucial intermediate in the synthesis of phenothiazines.[1] Phenothiazines are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including antipsychotic, antihistaminic, and antiemetic drugs. The synthesis involves an intramolecular cyclization of this compound, which can proceed via a Smiles rearrangement, to form the characteristic tricyclic phenothiazine core.[1]

Relationship to TRPC4/5 Channels

Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5, are non-selective cation channels involved in regulating calcium homeostasis.[3] They are activated downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling.[3] Inhibition of these channels is a therapeutic strategy for neurological disorders such as anxiety and depression.[4]

Currently, there is no direct scientific evidence to classify this compound itself as an inhibitor of TRPC4 or TRPC5 channels. The known inhibitors of these channels belong to different chemical classes, such as benzimidazoles and methylxanthine derivatives.[5][6] However, some patents note that phenothiazine analogs can act as TRPC4 inhibitors.[7] Given that this compound is a direct precursor to phenothiazines, it is plausible that derivatives of this compound, rather than the compound itself, are responsible for any observed activity on TRPC channels.

TRPC4/5 Signaling Pathway

The diagram below illustrates the general activation pathway for TRPC4/5 channels, which is the target of various therapeutic inhibitors.

Applications in Research and Drug Development

The principal application of this compound is in the synthesis of novel therapeutic agents.

-

Phenothiazine Synthesis: It is the foundational starting material for a vast library of phenothiazine derivatives that have been investigated for anticancer, antimicrobial, and neuroleptic activities.[1]

-

Thioxanthenone Synthesis: It also serves as a precursor for thioxanthenones, another class of bioactive heterocyclic compounds.[1]

-

Coordination Chemistry: The molecule's functional groups allow it to act as a ligand, forming complexes with various metal ions. These metal complexes are subjects of research for their potential catalytic or biological properties.

Pharmacological Data

As this compound is primarily utilized as a chemical intermediate, there is a lack of published pharmacological data, such as IC₅₀ or Kᵢ values, for the compound itself. Research has focused on the biological activities of its more complex derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound, CAS 54920-98-8, is a valuable and versatile intermediate in synthetic chemistry. Its primary significance lies in its role as a precursor for the synthesis of phenothiazines and other bioactive heterocyclic systems. While its derivatives may exhibit inhibitory activity against targets like TRPC4/5 channels, the parent compound is not currently recognized as a direct inhibitor. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize this compound in their synthetic and discovery efforts.

References

- 1. This compound | 54920-98-8 | Benchchem [benchchem.com]

- 2. This compound | C13H11NO2S | CID 10955828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPC4/5 inhibitors: Phase I results and proof of concept studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patexia.com [patexia.com]

An In-depth Technical Guide to 2-((2-Aminophenyl)thio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Aminophenyl)thio)benzoic acid is a pivotal organic compound widely recognized as a key intermediate in the synthesis of various heterocyclic systems. Its molecular structure, featuring an aminophenyl group linked by a thioether bridge to a benzoic acid moiety, provides three reactive sites—the amino, carboxylic acid, and thioether groups—making it a versatile building block in medicinal and materials chemistry.

Historically, its significance is tied to the synthesis of phenothiazines and thioxanthenones, classes of compounds with profound applications in pharmacology.[1] The methodologies for its synthesis, such as the Ullmann condensation and nucleophilic aromatic substitution reactions, are classic examples in organic chemistry.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its role as a precursor in forming more complex molecular architectures.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO₂S | [2][3] |

| Molecular Weight | 245.30 g/mol | [1][2] |

| Monoisotopic Mass | 245.05104977 Da | [2] |

| CAS Number | 54920-98-8 | [1][2][3][4] |

| Appearance | Yellow to orange crystal or crystalline powder | [5] |

| Melting Point | ~150-152 °C | [5] |

| Solubility | Soluble in anhydrous ethanol, dimethyl sulfoxide (DMSO); slightly soluble in chloroform, ether, petroleum ether; almost insoluble in water. | [5] |

| IUPAC Name | 2-(2-aminophenyl)sulfanylbenzoic acid | [2] |

Table 2: Predicted Mass Spectrometry Data

Mass spectrometry is a critical technique for confirming the molecular weight and obtaining structural information. The predicted mass-to-charge ratios (m/z) for common adducts of the parent molecule are listed below.

| Adduct | Predicted m/z | Source(s) |

| [M+H]⁺ | 246.05834 | [1] |

| [M+Na]⁺ | 268.04028 | [1] |

| [M-H]⁻ | 244.04378 | [1] |

| [M+NH₄]⁺ | 263.08488 | [1] |

| [M+K]⁺ | 284.01422 | [1] |

Synthesis and Experimental Protocols

The most established route for synthesizing this compound is a two-step process. It begins with a nucleophilic aromatic substitution to form a nitro-substituted intermediate, followed by the reduction of the nitro group.

Caption: General workflow for the two-step synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol describes a common laboratory-scale synthesis. Researchers should adapt and optimize conditions as necessary.

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,2'-dithiosalicylic acid and a suitable base (e.g., sodium hydroxide) in water.

-

Thiolate Formation: The disulfide bond is cleaved in the basic solution to form a thiolate nucleophile.[1]

-

Nucleophilic Substitution: Add 1-chloro-2-nitrobenzene to the solution. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[1] The thiolate displaces the chloride on the nitrobenzene ring to form the thioether linkage.[1]

-

Workup and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by vacuum filtration, washed with water to remove inorganic salts, and dried. The crude intermediate can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Place the dried 2-((2-nitrophenyl)thio)benzoic acid intermediate into a hydrogenation vessel with a suitable solvent (e.g., water or ethanol).

-

Catalytic Reduction: Add a catalytic amount of a reduction catalyst, such as Raney-Nickel.[1]

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and heat the reaction mixture. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Isolation and Purification: Once the reaction is complete, cool the mixture and carefully filter off the catalyst. The filtrate is then neutralized or slightly acidified to precipitate the final product, this compound. The product is collected by filtration, washed with cold water, and dried under vacuum.

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show complex, overlapping multiplets in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the two substituted benzene rings.[1] Signals for the amine (-NH₂) and carboxylic acid (-COOH) protons would also be present, with their chemical shifts dependent on the solvent and concentration.

-

FT-IR: The infrared spectrum should display characteristic absorption bands for the primary amine N-H stretching, the broad O-H stretching of the carboxylic acid (often overlapping with C-H stretches), the C=O stretching of the carbonyl group, and vibrations corresponding to the C-S-C thioether linkage and aromatic rings.[1]

Chemical Reactivity and Applications

The primary utility of this compound is as a precursor for phenothiazines, a class of neuroleptic drugs. This transformation is a classic example of intramolecular cyclization.

Caption: Role as a precursor to the phenothiazine heterocyclic system.

The synthesis of the phenothiazine core involves an intramolecular nucleophilic aromatic substitution, where the amino group attacks one of the aromatic rings, leading to ring closure.[1] This reaction can proceed through the fascinating Smiles rearrangement mechanism, which has been a subject of extensive study in organic chemistry.[1]

Biological Activity

Table 3: Antimicrobial Activity

| Organism | MIC (μg/mL) | Source(s) |

| Data Not Available | Data Not Available | No specific MIC values for the title compound were found in the searched literature. |

References

An In-Depth Technical Guide to 2-((2-Aminophenyl)thio)benzoic acid

IUPAC Name: 2-(2-aminophenyl)sulfanylbenzoic acid

Synonyms: 2-((2-Aminophenyl)thio)benzoic Acid, 2-Amino-2'-carboxydiphenyl sulfide CAS Number: 54920-98-8 Molecular Formula: C₁₃H₁₁NO₂S Molecular Weight: 245.30 g/mol

Introduction

This compound is a key intermediate in organic synthesis, particularly recognized for its role as a precursor in the manufacturing of phenothiazines and other heterocyclic compounds with significant applications in medicinal chemistry.[1] Its unique structure, featuring amino, thioether, and carboxylic acid functional groups, makes it a versatile building block for creating complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and the biological activities of its derivatives, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 150-152 °C | [2] |

| Solubility | Soluble in anhydrous ethanol and dimethyl sulfoxide; slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water. | [2] |

| pKa | Data not available | |

| LogP | Data not available |

Synthesis

The primary synthetic route to this compound is a two-step process that begins with a nucleophilic aromatic substitution, followed by a reduction reaction. A common and well-documented method involves the use of 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.[1]

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-nitrophenylthio)benzoic acid

This step involves a nucleophilic aromatic substitution reaction, which can be classified as an Ullmann condensation.[1]

-

Reactants:

-

2,2'-Dithiosalicylic acid

-

1-Chloro-2-nitrobenzene

-

Sodium hydroxide (or other suitable base)

-

Water (as solvent)

-

-

Procedure:

-

Dissolve 2,2'-dithiosalicylic acid and sodium hydroxide in water.

-

The disulfide bond in 2,2'-dithiosalicylic acid is cleaved in the basic solution to form a thiolate anion.

-

Add 1-chloro-2-nitrobenzene to the reaction mixture.

-

The thiolate anion acts as a nucleophile and displaces the chloride from 1-chloro-2-nitrobenzene, forming the thioether linkage.

-

The reaction mixture is typically heated to facilitate the reaction.

-

Upon completion, the product, 2-(2-nitrophenylthio)benzoic acid, is isolated by acidification of the reaction mixture, which causes it to precipitate.

-

The precipitate is then collected by filtration, washed, and dried.

-

Step 2: Reduction of 2-(2-nitrophenylthio)benzoic acid

The nitro group of the intermediate is reduced to an amine to yield the final product.

-

Reactants:

-

2-(2-Nitrophenylthio)benzoic acid

-

Reducing agent (e.g., Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron powder in acidic medium)

-

Solvent (e.g., ethanol, acetic acid)

-

-

Procedure using SnCl₂/HCl:

-

Suspend 2-(2-nitrophenylthio)benzoic acid in a suitable solvent like ethanol.

-

Add a solution of Tin(II) chloride in concentrated hydrochloric acid to the suspension.

-

The reaction mixture is typically stirred at room temperature or gently heated until the reduction is complete (monitored by TLC).

-

After the reaction, the mixture is cooled and the pH is adjusted with a base (e.g., sodium hydroxide solution) to precipitate the tin salts and neutralize the acid.

-

The product is then extracted with an organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield this compound.

-

Further purification can be achieved by recrystallization.

-

Applications in Drug Development

This compound is a crucial starting material for the synthesis of phenothiazines, a class of compounds with a broad spectrum of biological activities. The synthesis involves an intramolecular cyclization of this compound.[1]

Synthesis of Phenothiazine Core Structure

Caption: Cyclization of the precursor to the phenothiazine core.

Biological Activity of Derivatives

While there is limited publicly available data on the biological activity of this compound itself, its derivatives, particularly phenothiazines, have been extensively studied and have shown significant potential as therapeutic agents.

Anticancer Activity

Phenothiazine derivatives have demonstrated notable anticancer properties. Their mechanism of action is often multifaceted, including the induction of apoptosis and the inhibition of key cellular processes in cancer cells.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenothiazine-based chalcones | Human hepatocellular carcinoma (HepG-2) | 7.14 - 7.61 | |

| Trifluoperazine | Prostatic cancer (PC-3) | 6.67 |

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacteria and fungi. For instance, a series of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives have been synthesized and evaluated for their antibacterial activity.

Further quantitative data on the antimicrobial activity of specific derivatives is an active area of research.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, primarily through a two-step process involving nucleophilic aromatic substitution and subsequent reduction, is well-established. The primary significance of this compound in drug development lies in its role as a precursor to phenothiazines and other heterocyclic systems that exhibit a wide range of biological activities, including anticancer and antimicrobial effects. Further research into the direct biological activities of the parent compound and the development of novel derivatives holds promise for the discovery of new therapeutic agents.

References

In-Depth Technical Guide: Solubility of 2-((2-Aminophenyl)thio)benzoic Acid in DMSO, DMF, and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-((2-aminophenyl)thio)benzoic acid in three common organic solvents: dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Due to the absence of publicly available quantitative solubility data, this document focuses on providing established qualitative information and a detailed experimental protocol for researchers to determine precise quantitative solubility.

Qualitative Solubility Data

This compound is qualitatively described as soluble in dimethyl sulfoxide and anhydrous ethanol.[1] Both DMSO and DMF are noted to provide good solubility for this compound, which is advantageous in its role as a reactant and catalyst in various chemical syntheses.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble, Good Solubility |

| Dimethylformamide (DMF) | Good Solubility |

| Ethanol (anhydrous) | Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the following equilibrium solubility (shake-flask) method is recommended. This protocol is a standard and reliable method for determining the solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in DMSO, DMF, and ethanol at a controlled temperature.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Dimethylformamide (DMF), analytical grade

-

Ethanol, anhydrous, analytical grade

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to separate vials for each solvent (DMSO, DMF, and ethanol). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the respective solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions and the filtered sample solutions by HPLC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the filtered sample solutions.

-

The calculated concentration represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the quantitative solubility of a solid compound.

Signaling Pathway of Phenothiazines

This compound is a known precursor for the synthesis of phenothiazines, a class of antipsychotic drugs.[2] The primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] This action helps to alleviate the positive symptoms of schizophrenia.

Caption: Mechanism of action of phenothiazines as dopamine D2 receptor antagonists.

References

Spectroscopic Profile of 2-((2-Aminophenyl)thio)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-((2-Aminophenyl)thio)benzoic acid (CAS No: 54920-98-8), a key intermediate in the synthesis of various heterocyclic compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by presenting key spectroscopic data in a clear and accessible format, alongside detailed experimental protocols.

Introduction

This compound, with the chemical formula C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol , is a molecule of significant interest in medicinal and materials chemistry.[1][2] Its structural features, comprising a benzoic acid moiety linked to an aminophenyl group via a thioether bridge, make it a versatile precursor for the synthesis of phenothiazines and other biologically active compounds.[3] A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections and tables summarize the expected and predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The aromatic region, typically between 6.5 and 8.5 ppm, is anticipated to be complex due to the presence of two substituted benzene rings with overlapping multiplets.[3]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide insights into the different carbon environments within the molecule.

| ¹H NMR | Expected Chemical Shift (δ) ppm | Notes |

| Aromatic Protons | 6.5 - 8.5 | Complex multiplet region due to two substituted benzene rings. |

| Amine Protons (-NH₂) | Broad singlet | Chemical shift can vary depending on solvent and concentration. |

| Carboxylic Acid Proton (-COOH) | > 10 | Typically a broad singlet, downfield. The signal disappears upon deuteration (e.g., with D₂O shake).[3] |

| ¹³C NMR | Expected Chemical Shift (δ) ppm | Notes |

| Carbonyl Carbon (-C OOH) | 165 - 185 | The chemical shift is influenced by the electronegative oxygen atoms. |

| Aromatic Carbons | 110 - 150 | Multiple signals are expected corresponding to the different carbon environments in the two aromatic rings. The carbons attached to the sulfur and nitrogen atoms will have distinct chemical shifts.[3] |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amine, carboxylic acid, and thioether functionalities.[3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding.[3] |

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 | Typically appears as two bands for a primary amine.[3] |

| Carbonyl (C=O) of Carboxylic Acid | C=O Stretch | 1710 - 1680 | Conjugation with the aromatic ring can lower the frequency. |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands are expected. |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | |

| Thioether | C-S Stretch | Weak | Often difficult to identify as it falls in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The predicted mass spectral data for various adducts of this compound are presented below.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 246.05834 |

| [M+Na]⁺ | 268.04028 |

| [M-H]⁻ | 244.04378 |

| [M+NH₄]⁺ | 263.08488 |

| [M+K]⁺ | 284.01422 |

| [M]⁺ | 245.05051 |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the m/z values of the resulting ions are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in characterizing a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical relationships of spectroscopic data for structural confirmation.

References

- 1. This compound | C13H11NO2S | CID 10955828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride | C13H12ClNO2S | CID 16202390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 54920-98-8 | Benchchem [benchchem.com]

- 4. PubChemLite - this compound (C13H11NO2S) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-((2-Aminophenyl)thio)benzoic acid. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted NMR data for a detailed structural elucidation. This document serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the molecular structure and electronic environment of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds, including phenothiazines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of this molecule is paramount for ensuring the purity and identity of subsequent synthetic products. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. This guide presents a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding of its spectral features.

Predicted NMR Spectral Data

The ¹H and ¹³C NMR spectra for this compound were predicted using the online NMR database and prediction tool, NMRDB.org. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are summarized in Table 1. The spectrum is expected to exhibit signals in the aromatic, amine, and carboxylic acid regions. The aromatic region, from approximately 6.5 to 8.5 ppm, is anticipated to be complex due to the presence of two substituted benzene rings.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 12.0 | Singlet (broad) | 1H | COOH |

| 7.95 | Doublet of doublets | 1H | Ar-H |

| 7.50 | Triplet of doublets | 1H | Ar-H |

| 7.40 | Doublet | 1H | Ar-H |

| 7.25 | Triplet of doublets | 1H | Ar-H |

| 7.15 | Doublet | 1H | Ar-H |

| 6.85 | Triplet | 1H | Ar-H |

| 6.70 | Doublet | 1H | Ar-H |

| 6.65 | Triplet | 1H | Ar-H |

| 4.5 - 5.5 | Singlet (broad) | 2H | NH₂ |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are summarized in Table 2. The spectrum is expected to show 13 distinct signals corresponding to the 13 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 168.5 | C=O |

| 148.0 | C-NH₂ |

| 140.1 | C-S (benzoic acid ring) |

| 135.2 | Ar-C |

| 132.8 | Ar-CH |

| 131.5 | Ar-CH |

| 129.8 | Ar-CH |

| 128.4 | Ar-CH |

| 125.0 | C-COOH |

| 122.3 | Ar-CH |

| 118.9 | Ar-CH |

| 118.5 | C-S (aminophenyl ring) |

| 115.6 | Ar-CH |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for compounds with carboxylic acid and amine functionalities.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: 0-16 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Decoupling: Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Spectral Width: 0-220 ppm

-

Spectral Analysis and Interpretation

A detailed analysis of the predicted ¹H and ¹³C NMR spectra provides a comprehensive understanding of the molecular structure of this compound.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum reveals several key features:

-

Carboxylic Acid Proton: A broad singlet is expected in the downfield region (10.5 - 12.0 ppm), characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

Amine Protons: A broad singlet corresponding to the two amine protons is predicted to appear between 4.5 and 5.5 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature.

-

Aromatic Protons: The eight aromatic protons give rise to a complex series of multiplets in the region of 6.65 to 7.95 ppm. The substitution patterns on both benzene rings lead to distinct chemical shifts and coupling patterns. The protons on the benzoic acid ring are generally expected to be more downfield due to the electron-withdrawing effect of the carboxylic acid group, while the protons on the aminophenyl ring will be more upfield due to the electron-donating nature of the amino group. The predicted splitting patterns (doublets, triplets, doublet of doublets, etc.) arise from spin-spin coupling with neighboring protons.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum provides valuable information about the carbon framework:

-

Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon is predicted to be the most downfield signal, around 168.5 ppm.

-

Aromatic Carbons: The twelve aromatic carbons are expected to resonate in the region between 115 and 148 ppm.

-

The carbon attached to the amino group (C-NH₂) is predicted to be significantly shielded and appear around 148.0 ppm.

-

The carbons directly bonded to the sulfur atom are also expected to have distinct chemical shifts.

-

The remaining aromatic CH carbons will have chemical shifts influenced by their position relative to the substituents.

-

-

Quaternary Carbons: The quaternary carbons (C-S, C-COOH, and C-NH₂) are typically weaker in intensity compared to the protonated carbons.

Visualizations

The following diagrams illustrate key concepts and workflows related to the NMR analysis of this compound.

Caption: Experimental workflow for NMR spectral analysis.

Caption: Logical relationships in NMR-based structural elucidation.

Conclusion

This technical guide provides a thorough, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed interpretation of the predicted chemical shifts, multiplicities, and integration, combined with standardized experimental protocols, offers a valuable resource for the structural verification of this important synthetic intermediate. The provided workflows and logical diagrams further aid in understanding the process of NMR spectral analysis from sample preparation to final structure elucidation. This guide serves as a strong foundation for researchers working with this compound and highlights the power of NMR spectroscopy in modern chemical analysis.

References

An In-depth Technical Guide on the X-ray Crystal Structure of 2-((2-Aminophenyl)thio)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural chemistry of derivatives of 2-((2-aminophenyl)thio)benzoic acid, with a particular focus on their cyclized forms, the phenothiazines. Given the limited availability of the crystal structure for the parent acid, this paper will delve into the well-characterized structures of its derivatives, which are of significant interest in medicinal chemistry. This guide will cover their synthesis, X-ray crystallographic analysis, and the molecular pathways they influence, offering valuable insights for researchers in drug discovery and development.

Introduction

This compound serves as a crucial precursor for the synthesis of various heterocyclic compounds, most notably phenothiazines.[1] Phenothiazine and its derivatives form a class of compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and, more recently, anticancer properties.[2] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography is the definitive method for elucidating these solid-state conformations.[1] While a crystal structure for this compound itself is not publicly available, analysis of its derivatives provides critical insights into the conformational possibilities of the core structure.[1]

This guide will focus on a specific phenothiazine derivative, (4a,12a-dihydro-12H-benzo[3][4][1][5]thiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone, for which a single-crystal X-ray structure has been determined.[6] We will explore its synthesis, detailed crystallographic data, and the experimental protocols for its characterization. Furthermore, we will discuss the pro-apoptotic mechanisms of action of phenothiazine derivatives, a key aspect of their anticancer potential.

Synthesis and Crystallization

The synthesis of phenothiazine derivatives from this compound typically involves an intramolecular cyclization. A general synthetic pathway is outlined below.

General Synthesis of Phenothiazine Derivatives

A common method for synthesizing the phenothiazine core involves the reaction of diphenylamine with sulfur in the presence of a catalyst like iodine.[7] Subsequent modifications can be made to introduce various functional groups. For derivatives starting from this compound, the synthesis often proceeds through an intramolecular cyclization, which can be facilitated by the Smiles rearrangement.[1]

A detailed experimental protocol for the synthesis of a related phenothiazine derivative, 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid, is as follows:

-

Synthesis of Phenothiazine (I): Diphenylamine is reacted with sulfur and iodine.[7]

-

Chlorination to 2-Chloro 10H-Phenothiazine (II): The synthesized phenothiazine is then reacted with thionyl chloride in dry benzene.[7]

-

Nitration to 2-Chloro 7-Nitro 10H-Phenothiazine (III): The chlorinated phenothiazine undergoes nitration using a mixture of nitric acid and concentrated sulfuric acid.[7]

-

Final Product Formation: 2-Chloro 7-Nitro 10H-Phenothiazine is then reacted with para-aminobenzoic acid and various aromatic benzaldehydes under reflux conditions to yield the final product.[7]

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion. The choice of solvent is critical and is often determined empirically. For many phenothiazine derivatives, solvents such as acetonitrile, ethanol, or mixtures containing these are effective.[6]

The workflow for obtaining single crystals for X-ray diffraction is depicted below:

X-ray Crystallographic Analysis

The definitive three-dimensional arrangement of atoms in a crystalline solid is determined by X-ray diffraction.[1] The following section details the crystallographic data for a representative phenothiazine derivative and the experimental methods used for its determination.

Experimental Protocol for X-ray Diffraction

A general procedure for X-ray diffraction data collection and structure refinement is as follows:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of crystal orientations.[8]

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption.[9]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors.[9]

Crystallographic Data for a Phenothiazine Derivative

While the full crystallographic data for (4a,12a-dihydro-12H-benzo[3][4][1][5]thiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone is extensive, key parameters for a representative phenothiazine polymorph are presented in Table 1.[10] Phenothiazine derivatives often exhibit a characteristic bent-core structure.[1]

Table 1: Crystallographic Data for a Phenothiazine Polymorph [10]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ or P2₁/c |

| a (Å) | 12.04 |

| b (Å) | 9.03 |

| c (Å) | 9.01 |

| β (°) | 94.21 |

The central six-membered ring in phenothiazine derivatives typically adopts a boat conformation.[3] The degree of folding, or the "butterfly angle," between the two benzene rings is a key structural feature.[3] Selected bond lengths and angles for a phosphorylated phenothiazine derivative provide insight into the molecular geometry (Table 2).[6]

Table 2: Selected Experimental and Calculated Geometric Parameters for a Phosphorylated Phenothiazine Derivative [6]

| Parameter | Experimental Value | Calculated Value (DFT) |

| Bending Angle ΘS | 97.90° | 98.30° |

| Bending Angle ΘN | 115.60° | 117.13° |

Biological Activity: Induction of Apoptosis

A significant area of research for phenothiazine derivatives is their potential as anticancer agents, largely attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[4][11]

Signaling Pathway of Phenothiazine-Induced Apoptosis

Phenothiazines can trigger apoptosis through multiple pathways, often involving the Bcl-2 family of proteins and the activation of caspases.[1][12] The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[13] The balance between these proteins is critical for cell survival.

Phenothiazine derivatives have been shown to interact with anti-apoptotic Bcl-2 proteins, potentially competing with pro-apoptotic BH3-only proteins for the same binding site.[12][14] This disruption of the Bcl-2-mediated inhibition of apoptosis can lead to the activation of the intrinsic apoptotic pathway.

The proposed signaling pathway for phenothiazine-induced apoptosis is as follows:

This pathway illustrates that phenothiazine derivatives can inhibit the protective function of anti-apoptotic Bcl-2 proteins.[12] This leads to the activation of pro-apoptotic Bax and Bak, which in turn cause mitochondrial outer membrane permeabilization and the release of cytochrome c.[1] Cytosolic cytochrome c then triggers the activation of caspase-9, which subsequently activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.[1][13]

Conclusion

The derivatives of this compound, particularly the phenothiazines, represent a versatile class of compounds with significant therapeutic potential. Their biological activity is closely tied to their three-dimensional structure. This technical guide has provided an overview of the synthesis, detailed X-ray crystallographic analysis, and the pro-apoptotic mechanism of action of these important molecules. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further exploration and optimization of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. nanomegas.com [nanomegas.com]

- 11. Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Competition Between Phenothiazines and BH3 Peptide for the Binding Site of the Antiapoptotic BCL-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 2-((2-Aminophenyl)thio)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Aminophenyl)thio)benzoic acid hydrochloride is a chemical compound of significant interest in organic synthesis, serving as a key intermediate in the preparation of various heterocyclic systems, most notably phenothiazines. Understanding its physical properties is crucial for its handling, application in synthetic protocols, and for the development of new chemical entities. This technical guide provides a comprehensive overview of the known physical characteristics of this compound hydrochloride, detailed experimental methodologies for their determination, and a visualization of its role in synthetic pathways.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound hydrochloride is presented below. It is important to note that while computed properties are available for the hydrochloride salt, some experimental data, such as the melting point, are reported for the parent compound, this compound.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | |

| Synonyms | 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride, 2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride | [1] |

| CAS Number | 114724-41-3 | [2] |

| Molecular Formula | C₁₃H₁₂ClNO₂S | [1] |

| Molecular Weight | 281.76 g/mol | [1][2] |

| Appearance | Yellow to orange crystal or crystalline powder (for the parent compound) | |

| Melting Point | ~150-152 °C (for the parent compound, this compound) | |

| Boiling Point | Data not available | |

| Solubility | The parent compound is sparingly soluble in water, soluble in anhydrous ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Solubility is enhanced by salt formation, suggesting the hydrochloride salt has improved aqueous solubility. | [3] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like this compound hydrochloride.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination

Solubility is determined by observing the dissolution of a solute in a solvent at a specified temperature.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or cylinders

-

Analytical balance

Procedure:

-

Weigh a precise amount of this compound hydrochloride (e.g., 10 mg) and place it into a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, or DMSO) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid particles against a dark background.

-

If the solid dissolves completely, the compound is considered soluble under these conditions.

-

If the solid does not dissolve, the mixture can be gently heated to observe any change in solubility with temperature.

-

The solubility can be quantified by systematically increasing the amount of solute added to a fixed volume of solvent until saturation is reached.

Synthetic Pathway Visualization

This compound is a crucial precursor in the synthesis of phenothiazines, a class of heterocyclic compounds with various pharmaceutical applications. The general synthetic workflow involves an intramolecular cyclization reaction.

Caption: Synthetic workflow for phenothiazine synthesis.

This diagram illustrates the transformation of this compound into a phenothiazine derivative through an intramolecular cyclization reaction. This process is often facilitated by heat and sometimes a catalyst, and can proceed through a mechanism known as the Smiles rearrangement.[3] This synthetic route is fundamental in medicinal chemistry for the creation of a diverse range of bioactive molecules.

References

The Smiles Rearrangement: A Cornerstone in the Synthesis of Phenothiazines from 2-((2-Aminophenyl)thio)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines represent a class of heterocyclic compounds of significant interest in medicinal chemistry, primarily due to their wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. A key synthetic route to the phenothiazine core involves the intramolecular cyclization of 2-((2-aminophenyl)thio)benzoic acid, a transformation often elegantly achieved through the Smiles rearrangement. This technical guide provides a comprehensive overview of this process, including detailed experimental considerations, quantitative data, and a mechanistic exploration of the core chemical principles.

The Smiles Rearrangement in Phenothiazine Synthesis: A Mechanistic Overview

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of this compound cyclization, the reaction is typically initiated by a base, which deprotonates the carboxylic acid, forming a carboxylate anion. This is followed by the deprotonation of the amine, generating a more potent nucleophile. The resulting amide anion then attacks the carbon atom of the adjacent aromatic ring that is bonded to the sulfur atom, proceeding through a spirocyclic Meisenheimer intermediate. Subsequent cleavage of the carbon-sulfur bond and protonation leads to the formation of the phenothiazine-4-carboxylic acid.

Caption: Smiles Rearrangement Mechanism.

Experimental Protocols

While a specific, detailed experimental protocol for the direct conversion of this compound to 10H-phenothiazine-4-carboxylic acid is not extensively documented in readily available literature, a representative procedure can be extrapolated from similar syntheses of phenothiazine derivatives via the Smiles rearrangement. The following is a plausible experimental protocol.

Synthesis of 10H-Phenothiazine-4-carboxylic acid

-

Reagents and Materials:

-

This compound

-

Potassium hydroxide (or other suitable base)

-

Ethanol (or other suitable high-boiling solvent)

-

Hydrochloric acid (for acidification)

-

Water (distilled or deionized)

-

Standard laboratory glassware and heating apparatus

-

-

Procedure:

-

A solution of this compound (1.0 eq) is prepared in ethanol.

-

To this solution, a solution of potassium hydroxide (2.0-3.0 eq) in ethanol is added dropwise with stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and filtered to remove any insoluble impurities.

-

The aqueous solution is then acidified with dilute hydrochloric acid to precipitate the product.

-

The solid product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Caption: General Experimental Workflow.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂S |

| Molecular Weight | 245.30 g/mol |

| Appearance | Off-white to yellow powder |

| Melting Point | 178-182 °C |

| Solubility | Soluble in DMSO and DMF |

Table 2: Representative Spectroscopic Data for the Phenothiazine Core

Note: This data is for the unsubstituted 10H-phenothiazine and serves as a reference. The presence of the carboxylic acid group at the 4-position will induce shifts in the observed signals.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, ppm) | δ 6.80-7.20 (m, 8H, Ar-H), ~8.2 (br s, 1H, N-H) |

| ¹³C NMR (CDCl₃, ppm) | δ 115.4, 122.0, 122.5, 126.8, 127.3, 144.5 |

| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), 3100-3000 (Ar C-H stretch), 1600-1450 (Ar C=C stretch) |

| Mass Spectrometry (EI, m/z) | 199 [M]⁺ |

Biological Significance and Signaling Pathways

Phenothiazines are well-established as modulators of various neurotransmitter systems, particularly dopaminergic and cholinergic signaling pathways. Their antipsychotic effects are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. By blocking these receptors, phenothiazines can alleviate the positive symptoms of schizophrenia. Furthermore, some phenothiazines exhibit anticholinergic activity by blocking muscarinic acetylcholine receptors, which can contribute to both therapeutic effects and side effects.

Caption: Phenothiazine Signaling Pathways.

Conclusion

The Smiles rearrangement provides an effective and historically significant method for the synthesis of the phenothiazine scaffold from this compound. This technical guide has outlined the key mechanistic features, a representative experimental protocol, and the relevant biological context for this important class of compounds. For researchers and professionals in drug development, a thorough understanding of this synthetic route is crucial for the design and synthesis of novel phenothiazine derivatives with tailored pharmacological profiles. Further investigation into the specific reaction conditions and a full characterization of 10H-phenothiazine-4-carboxylic acid will be valuable contributions to this field.

Unveiling the Luminescent Potential: A Technical Guide to Quantum Yield Estimation for Fluorescent Derivatives of 2-((2-Aminophenyl)thio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for estimating the fluorescence quantum yield of derivatives of 2-((2-aminophenyl)thio)benzoic acid. This core structure is a key precursor in the synthesis of various fluorescent heterocyclic compounds, such as phenothiazines and thioxanthenes, which are of significant interest in the development of fluorescent probes, sensors, and other optoelectronic materials. This guide offers detailed experimental protocols, presents available photophysical data, and visualizes key workflows to aid researchers in this field.

Quantitative Photophysical Data

While specific quantum yield data for a comprehensive series of directly substituted this compound derivatives are not extensively available in the current literature, the following table summarizes reported quantum yield (Φ) values for structurally related phenothiazine and thioxanthene derivatives. These compounds are often synthesized from precursors related to this compound and serve as valuable reference points for understanding the fluorescence potential of this class of molecules.

| Compound Class | Derivative | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference Standard (Φ_std) |

| Phenothiazine | 3-Nitrophenothiazine | Cyclohexane | Not Specified | Not Specified | ~1.0 | Not Specified |

| Phenothiazine | Unsubstituted Phenothiazine | Cyclohexane | Not Specified | Not Specified | < 0.01 | Not Specified |

| Thioxanthene | Tetracyclic Derivative 11 | DMSO | 425 | 521 | 0.14 | Fluorescein (0.90) |

| Thioxanthene | Tetracyclic Derivative 12 | DMSO | 370 | 448 | 0.20 | Fluorescein (0.90) |

| Thioxanthene | Tetracyclic Derivative 13 | DMSO | 426 | 521 | 0.10 | Fluorescein (0.90) |

| Thioxanthene | Tetracyclic Derivative 14 | DMSO | 427 | 522 | 0.13 | Fluorescein (0.90) |

Note: The quantum yield of fluorescent molecules is highly sensitive to the molecular structure and the solvent environment.

Experimental Protocols for Relative Quantum Yield Estimation

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[1][2]

Principle

The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (η_x^2 / η_std^2)

Where:

-

Φ_std is the quantum yield of the standard.

-

I_x and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

-

A_x and A_std are the absorbances of the sample and the standard at the excitation wavelength.

-

η_x and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.

Materials and Instrumentation

-

Fluorometer: A calibrated fluorescence spectrophotometer capable of recording corrected emission spectra.

-